3',5'-Dinitroacetophenone is a chemical compound that has been studied for its potential applications in various fields, including medicine and biochemistry. The compound's structure, characterized by nitro groups attached to an acetophenone moiety, allows it to interact with biological systems in unique ways. Research has explored its effects on sickle cell hemoglobin polymerization, pain, inflammation, and its role as an inhibitor of erythrocyte anion transport. Additionally, its derivatives have been synthesized for use as photochemically active bifunctional reagents for cross-linking biopolymers.
In the medical field, the anti-sickling properties of 3',5'-Dinitroacetophenone derivatives suggest potential therapeutic value in the management of sickle cell disease. The ability to inhibit Hb S polymerization could lead to the development of new drugs that alleviate the symptoms of sickle cell crises1. Additionally, the analgesic and anti-inflammatory properties of these compounds, as demonstrated in animal models, indicate their potential use in pain management and as anti-inflammatory agents1.
In biochemistry, the ability of 3',5'-Dinitroacetophenone derivatives to inhibit erythrocyte anion transport has implications for understanding and potentially regulating this essential biological process. The high potency of these inhibitors could make them useful tools in research settings for studying the anion transport mechanism and its role in various physiological and pathological conditions2.
The synthesis of photochemically active bifunctional reagents based on 3',5'-Dinitroacetophenone, such as 5-azido-3-nitro-ω-bromo-acetophenone, has opened up new possibilities for cross-linking biopolymers. These reagents can be activated by ultraviolet light to generate highly reactive nitrenes, which can then alkylate amino or mercapto groups of amino acids or nucleosides. This property is particularly useful for studying protein-protein and protein-nucleic acid interactions, as well as for developing novel materials based on cross-linked biopolymers3.
1-(3,5-Dinitrophenyl)ethanone is derived from acetophenone through the nitration process, where nitro groups are introduced into the aromatic ring. This compound falls under the category of nitro compounds and ketones, which are significant in both industrial and laboratory settings due to their reactivity and utility in synthesis.
The synthesis of 1-(3,5-dinitrophenyl)ethanone typically involves the nitration of acetophenone. The general steps are as follows:
The reaction can be summarized as follows:
This method allows for selective nitration at the 3 and 5 positions on the aromatic ring, yielding 1-(3,5-dinitrophenyl)ethanone as a primary product.
The molecular structure of 1-(3,5-dinitrophenyl)ethanone features a phenyl ring substituted with two nitro groups at positions 3 and 5. The structural formula can be represented as follows:
This structure indicates that the compound has significant electron-withdrawing properties due to the presence of nitro groups, which influence its reactivity in chemical reactions.
1-(3,5-Dinitrophenyl)ethanone participates in several chemical reactions due to its reactive functional groups. Key reactions include:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for 1-(3,5-dinitrophenyl)ethanone primarily revolves around its reactivity as an electrophile due to the electron-withdrawing nature of the nitro groups. In electrophilic aromatic substitution reactions, the nitro groups increase the positive character of the aromatic system, making it more susceptible to attack by nucleophiles.
For instance, when reacting with nucleophiles such as amines or alcohols, the mechanism typically involves:
This mechanism underscores the compound's utility in synthesizing various organic compounds.
The physical and chemical properties of 1-(3,5-dinitrophenyl)ethanone are critical for its handling and application:
These properties make it suitable for various applications while necessitating careful handling due to potential hazards associated with its explosive nature when subjected to extreme conditions.
1-(3,5-Dinitrophenyl)ethanone has several scientific applications:
Its diverse applications underscore its importance in both industrial chemistry and academic research settings.
The systematic IUPAC name for this compound is 1-(3,5-dinitrophenyl)ethan-1-one, which precisely describes its molecular structure: an acetyl group (ethanone) attached to a phenyl ring substituted with nitro groups at the 3 and 5 positions. Common synonyms include:
These synonyms reflect its classification as a substituted acetophenone derivative and appear consistently across chemical suppliers and databases [1] [3] [4].
The compound has the molecular formula C₈H₆N₂O₅, confirmed by multiple commercial and scientific sources [1] [3] [4]. Its canonical SMILES representation is CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-], which encodes the acetyl group (CC(=O)) bonded to the meta-dinitro-substituted benzene ring. The InChIKey WGJQPJOLPLYFJH-UHFFFAOYSA-N provides a unique identifier for digital databases [3].
Table 1: Fundamental Chemical Identifiers of 1-(3,5-Dinitrophenyl)ethanone
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 14401-75-3 | [1] [3] [4] |
| Molecular Formula | C₈H₆N₂O₅ | [1] [3] |
| Molecular Weight | 210.14 g/mol | [1] [4] |
| Exact Mass | 210.0276 g/mol | [3] |
| XLogP3-AA | 1.7 | [3] |
The molecular weight of 210.14 g/mol is consistently reported, with minor variations (e.g., 210.15 g/mol) attributable to rounding differences in measurement precision [1] [3] [4].
While explicit documentation of its initial synthesis is not detailed in the search results, 1-(3,5-dinitrophenyl)ethanone emerged as an intermediate in the broader context of nitroaromatic chemistry developed in the late 19th and early 20th centuries. Its synthesis likely evolved from Friedel-Crafts acylation methods applied to dinitrobenzene derivatives, which were intensively studied for explosive and dye manufacturing. The compound gained prominence due to the electron-deficient nature of the 3,5-dinitrophenyl ring, which facilitates nucleophilic substitution reactions—a property exploited in the synthesis of complex heterocycles and pharmaceuticals. By the late 20th century, it became commercially available from specialty chemical suppliers (e.g., BLD Pharmatech, AiFChem) as a research chemical [1] [3] [4], reflecting its established role in organic synthesis.
1-(3,5-Dinitrophenyl)ethanone serves as a versatile precursor in multiple high-value chemical domains due to the reactivity imparted by its electron-withdrawing nitro groups:
Pharmaceutical Synthesis: It is a critical building block for antitubercular agents. Derivatives like 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiols exhibit exceptional activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimum inhibitory concentrations (MIC) as low as 0.03 μM—surpassing first-line drugs like isoniazid and rifampicin [7]. The 3,5-dinitrophenyl moiety contributes to target binding, specifically inhibiting the decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) enzyme essential for bacterial cell wall synthesis.
Asymmetric Catalysis: The compound’s ketone group participates in stereoselective reductions to produce chiral alcohols. Ligands derived from diphenylamine-based bis-hydroxyamides catalyze the asymmetric borane reduction of such ketones, achieving high enantioselectivity in the synthesis of pharmacologically relevant alcohols [6]. This leverages the electron-withdrawing nitro groups to enhance ketone electrophilicity, accelerating hydride transfer.
Material Science Intermediates: Its structure facilitates the synthesis of thermally stable polymers and ligands for metal-organic frameworks (MOFs), exploiting the nitro groups' capacity for hydrogen bonding and coordination chemistry. While not explicitly detailed in the search results, analogous dinitro compounds are documented in high-performance material applications.
Table 2: Key Applications of 1-(3,5-Dinitrophenyl)ethanone in Advanced Chemistry
| Application Sector | Role of Compound | Research Findings |
|---|---|---|
| Antitubercular Agents | Core pharmacophore | MIC of 0.03 μM against M. tuberculosis [7] |
| Asymmetric Reduction | Prochiral ketone substrate | >90% ee in borane reductions [6] |
| Chemical Suppliers | Research-scale intermediate | 97% purity for synthetic applications [3] |
The compound’s commercial availability from global suppliers (e.g., China, US, India, Germany) underscores its industrial relevance [1] [4]. Ongoing research continues to explore its derivatives in medicinal chemistry and catalysis, solidifying its role as a high-utility nitroaromatic building block.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8